[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
CAS No.:
Cat. No.: VC17688236
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | [2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3 |
| Standard InChI Key | QOKXWXOJQUZYCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure comprises three key components:
-
Oxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, which confers electronic diversity and hydrogen-bonding capabilities.
-
4-Aminophenyl substituent: An aromatic ring with a primary amine group at the para position, enabling π-π stacking interactions and participation in conjugation.
-
Hydroxymethyl group: A polar, hydroxyl-bearing side chain that enhances solubility and provides a site for chemical modification.
The IUPAC name, [2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, reflects the substitution pattern: the oxazole ring is substituted at position 2 with the 4-aminophenyl group, at position 4 with a methyl group, and at position 5 with a hydroxymethyl group.
Table 1: Molecular Properties of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | [2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO |
| InChI Key | QOKXWXOJQUZYCZ-UHFFFAOYSA-N |
| XLogP3-AA (Predicted) | 1.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
No explicit synthesis protocols for this compound are documented, but analogous oxazoles are typically synthesized via:
-
Cyclocondensation: Reaction of α-hydroxyketones with nitriles under acidic conditions.
-
Paal-Knorr Synthesis: Condensation of 1,4-diketones with hydroxylamine .
-
Multi-Step Functionalization: Sequential introduction of substituents onto a preformed oxazole core.
For [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, a plausible route involves:
-
Step 1: Synthesis of 4-methyl-5-(hydroxymethyl)oxazole via cyclization of ethyl 4-chloroacetoacetate with hydroxylamine.
-
Step 2: Suzuki-Miyaura coupling with 4-aminophenylboronic acid to introduce the aromatic moiety.
Reactivity and Derivatization
The compound’s functional groups enable diverse transformations:
-
Hydroxymethyl Group: Oxidation to a carboxylic acid, esterification, or conversion to halides.
-
Amino Group: Acylation, sulfonation, or diazotization for coupling reactions.
-
Oxazole Ring: Electrophilic substitution at the 2- and 4-positions, though steric hindrance from the methyl group may limit reactivity .
| Derivative | Modification Site | Application |
|---|---|---|
| Carboxylic Acid | Hydroxymethyl → COOH | Metal-chelating agents |
| Acylated Amine | NH → NHAc | Prodrug formulations |
| Halogenated Oxazole | H → Br/Cl at C-2 | Cross-coupling substrates |
Comparative Analysis with Structural Analogues
[3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol
This regioisomer (CAS: 885273-66-5) differs in oxazole substitution (positions 3 vs. 2) and has a lower molecular weight (190.20 g/mol) . The shifted amino group reduces aromatic conjugation, potentially diminishing antibacterial efficacy but improving solubility .
Table 3: Structural and Functional Comparison
| Property | [2-(4-Aminophenyl)-4-methyl-...]methanol | [3-(4-Aminophenyl)-1,2-oxazol-...]methanol |
|---|---|---|
| Molecular Formula | ||
| LogP (Predicted) | 1.2 | 0.8 |
| Antibacterial IC | Not reported | 32 µM (E. coli) |
Applications in Drug Discovery
Fragment-Based Drug Design
The compound’s compact size (MW < 300) and polarity make it a candidate for fragment libraries. Crystallographic screening has identified similar oxazoles as hits for FAD-dependent oxidoreductases .
Targeted Therapeutics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume